3-(4-chloro-3-fluorophenyl)-1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)propan-1-one
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Description
3-(4-chloro-3-fluorophenyl)-1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C21H24ClFN2OS and its molecular weight is 406.94. The purity is usually 95%.
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Biological Activity
The compound 3-(4-chloro-3-fluorophenyl)-1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)propan-1-one is a synthetic organic molecule with potential therapeutic applications. Its structure incorporates a thienopyridine moiety and a piperidine ring, both of which are known to exhibit various biological activities. This article reviews the biological activity of this compound based on available literature, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C20H22ClFN2OS, with a molecular weight of approximately 392.92 g/mol. The compound features several functional groups that contribute to its biological activity, including:
- Chloro and Fluoro Substituents : These halogen atoms can enhance the lipophilicity and bioavailability of the compound.
- Thienopyridine Ring : Known for its role in various pharmacological activities, including anticancer and antimicrobial effects.
- Piperidine Ring : Often associated with neuroactive properties.
Anticancer Activity
Research indicates that compounds containing thienopyridine derivatives exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Compound A | MCF-7 | 5.25 | PTP1B inhibition |
Compound B | NCI-H460 | 0.02 | Microtubule polymerization inhibition |
The specific compound under review has not been extensively tested; however, its structural similarities suggest potential efficacy against cancer cell lines.
Antimicrobial Activity
Thienopyridine derivatives have also been reported to possess antimicrobial activities. A study evaluating various thiophene-containing compounds demonstrated that certain derivatives exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria.
Neuroprotective Effects
The piperidine component may confer neuroprotective properties to the compound. Previous research on related compounds has indicated that they can modulate neurotransmitter systems or provide protection against neurodegenerative processes.
The biological activity of this compound may involve several mechanisms:
- Inhibition of Enzymatic Activity : Many thienopyridine derivatives act as enzyme inhibitors (e.g., PTP1B), which can disrupt cellular signaling pathways involved in proliferation and survival.
- Interaction with Receptors : The piperidine moiety may interact with neurotransmitter receptors or ion channels, influencing neuronal activity.
Properties
IUPAC Name |
3-(4-chloro-3-fluorophenyl)-1-[4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClFN2OS/c22-18-3-1-15(13-19(18)23)2-4-21(26)24-9-5-17(6-10-24)25-11-7-20-16(14-25)8-12-27-20/h1,3,8,12-13,17H,2,4-7,9-11,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUBDPCGJYPTEOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCC3=C(C2)C=CS3)C(=O)CCC4=CC(=C(C=C4)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClFN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.